Propoxycarbazone-2-hydroxypropoxy is a chemical compound with the molecular formula and a molecular weight of approximately 414.39 g/mol. It is recognized for its structural complexity, featuring a carbazone moiety, which contributes to its biological and chemical properties. This compound is primarily used in agricultural applications, particularly as a herbicide, due to its ability to inhibit specific enzymatic processes in plants.
PHPH itself is not a herbicide and does not have a known mechanism of action in biological systems. Its significance lies in its role as a metabolite of propoxycarbazone. Propoxycarbazone acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible weeds, which disrupts the biosynthesis of essential amino acids and ultimately leads to weed death [].
Propoxycarbazone-2-hydroxypropoxy is not the active ingredient in any herbicide but rather a metabolite of the herbicide propoxycarbazone []. Metabolites are compounds formed by the breakdown of a parent compound in a biological system. In the case of propoxycarbazone, propoxycarbazone-2-hydroxypropoxy is one of the products formed when the herbicide is broken down by plants, microbes, or animals.
The chemical behavior of Propoxycarbazone-2-hydroxypropoxy includes various metabolic transformations. Studies have shown that upon incubation with liver microsomes, the compound undergoes hydroxylation and demethylation reactions, leading to the formation of metabolites such as Pr-1 and Pr-2. The primary metabolic pathway involves the hydroxylation of the propoxy side chain, resulting in 2-hydroxypropoxy MKH 6561, which is a significant degradation product in agricultural commodities .
Propoxycarbazone-2-hydroxypropoxy exhibits notable biological activity, primarily as a herbicide. Its mechanism of action involves the inhibition of specific enzymes that are crucial for plant growth and development. This compound has been shown to effectively control various weed species by disrupting their metabolic pathways. Additionally, it has demonstrated moderate stability when incubated with human liver microsomes, suggesting potential implications for human exposure and safety assessments .
The synthesis of Propoxycarbazone-2-hydroxypropoxy typically involves several steps:
Specific protocols may vary based on laboratory conditions and desired purity levels .
Propoxycarbazone-2-hydroxypropoxy is primarily utilized in agriculture as a selective herbicide. Its applications include:
Interaction studies involving Propoxycarbazone-2-hydroxypropoxy have focused on its metabolic pathways and potential interactions with other substances. Research indicates that this compound can form various metabolites through enzymatic reactions, which may influence its efficacy and safety profile. For instance, studies have shown that it undergoes significant transformation in both animal and plant systems, leading to different degradation products that may exhibit varied biological activities .
Several compounds share structural similarities with Propoxycarbazone-2-hydroxypropoxy. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Propoxycarbazone | Parent compound; serves as a precursor | |
2-Hydroxypropoxy MKH 6561 | Major metabolite; formed through hydroxylation | |
Methyl 2-sulfamoylbenzoate | Environmental transformation product | |
1,2-Benzisothiazol-3(2H)-one | Related compound; potential environmental impact |
Propoxycarbazone-2-hydroxypropoxy stands out due to its specific hydroxylation at the propoxy group, which enhances its herbicidal properties compared to its parent compound and other similar compounds. Its unique metabolic pathway also contributes to its effectiveness and stability in agricultural applications .
Propoxycarbazone-2-hydroxypropoxy is systematically named according to International Union of Pure and Applied Chemistry nomenclature as methyl 2-[[3-(2-hydroxypropoxy)-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl]sulfamoyl]benzoate [1] [2] [3]. This primary nomenclature reflects the complete structural framework of the compound, incorporating the benzoate ester functionality, the sulfonamide linkage, and the triazole heterocyclic core with its hydroxypropoxy substituent.
Alternative systematic nomenclature designations include the more descriptive benzoic acid derivative name: 2-[[[[4,5-dihydro-3-(2-hydroxypropoxy)-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl]carbonyl]amino]sulfonyl]-, methyl ester [1] [4]. This expanded nomenclature emphasizes the dihydrotriazole ring system and provides explicit detail regarding the carbonyl and amino functionalities within the molecular structure.
The compound is also recognized by several synonymous designations in chemical databases and regulatory documentation [1] [2]. These include the simplified name 2-Hydroxy-propoxycarbazone, which highlights the key structural modification from the parent compound [1] [3]. Additional nomenclature variants incorporate the full systematic description of the triazole ring substitution pattern and the specific positioning of functional groups within the molecular framework [5] [4].
Nomenclature Type | Designation |
---|---|
Primary IUPAC Name | methyl 2-[[3-(2-hydroxypropoxy)-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl]sulfamoyl]benzoate |
Alternative IUPAC Name | Benzoic acid, 2-[[[[4,5-dihydro-3-(2-hydroxypropoxy)-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl]carbonyl]amino]sulfonyl]-, methyl ester |
Common Name | 2-Hydroxy-propoxycarbazone |
Systematic Descriptor | 2-{{{[4,5-Dihydro-3-(2-hydroxypropoxy)-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl]carbonyl}amino}sulfonyl}benzoic acid methyl ester |
The molecular formula C₁₅H₁₈N₄O₈S represents a complex organic molecule with a molecular weight of 414.39 grams per mole [6] [1] [3]. The structural composition encompasses fifteen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, eight oxygen atoms, and one sulfur atom, totaling forty-six atoms in the complete molecular framework [1] [7] [4].
The molecular architecture features a central triazole heterocyclic ring system that serves as the core structural element [1] [5]. This five-membered aromatic ring contains three nitrogen atoms and two carbon atoms, contributing to the compound's chemical stability and biological activity potential [1] [7]. The triazole ring bears a methyl substituent at the 4-position and a 2-hydroxypropoxy group at the 3-position, which represents the key structural modification that distinguishes this metabolite from its parent compound [8] [9].
Attached to the triazole core through a carbonyl linkage is a sulfonamide functional group, which connects to a substituted benzoic acid methyl ester moiety [1] [3] [4]. The benzoic acid portion contains a methyl ester group at the carboxylic acid position and a sulfonamide substituent at the ortho position, creating a complex polyfunctional molecular structure [7] [4].
The compound's structural representation through Simplified Molecular Input Line Entry System notation is CC(COC1=NN(C(=O)N1C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)O [1] [10] [7]. The International Chemical Identifier string provides a standardized representation: InChI=1S/C15H18N4O8S/c1-9(20)8-27-14-16-19(15(23)18(14)2)13(22)17-28(24,25)11-7-5-4-6-10(11)12(21)26-3/h4-7,9,20H,8H2,1-3H3,(H,17,22) [1] [3] [7].
Structural Component | Count/Description |
---|---|
Carbon atoms | 15 |
Hydrogen atoms | 18 |
Nitrogen atoms | 4 |
Oxygen atoms | 8 |
Sulfur atoms | 1 |
Total atoms | 46 |
Aromatic rings | 1 (benzene ring) |
Heterocyclic rings | 1 (triazole ring) |
Functional groups | Ester, sulfonamide, triazole, hydroxyl |
Propoxycarbazone-2-hydroxypropoxy is registered under Chemical Abstracts Service Registry Number 496925-02-1, providing its unique chemical identification in international databases [1] [2] [3]. The European Community number 809-384-1 serves as the regulatory identifier within European chemical legislation and classification systems [1] [2] [5].
The compound's identification in computational toxicology databases is established through the DSSTox Substance Identifier DTXSID801024879, which links to comprehensive toxicological and environmental fate data [1] [2] [5]. Within the PubChem chemical database system, the compound is catalogued under Compound Identifier 117065389, providing access to extensive physicochemical property data and biological activity information [1] [2] [5].
The stereochemical analysis of Propoxycarbazone-2-hydroxypropoxy reveals the presence of one chiral center located at the carbon atom bearing the hydroxyl group within the 2-hydroxypropoxy substituent [1] [11] [12]. This chiral center results from the hydroxylation of the parent compound's propoxy group, creating a secondary alcohol functionality that introduces stereochemical complexity to the molecular structure [8] [9] [13].
The chiral carbon atom in the 2-hydroxypropoxy group can exist in either R or S configuration, potentially giving rise to two enantiomeric forms of the compound [11] [12]. However, current chemical database entries do not specify the absolute stereochemical configuration of this chiral center, suggesting that commercial preparations may consist of racemic mixtures or that stereochemical separation has not been systematically characterized [1] [14].
The molecular structure lacks additional asymmetric centers, with the triazole ring system and benzoic acid ester portions displaying achiral characteristics [14]. The overall molecular framework does not exhibit geometric isomerism due to the absence of carbon-carbon double bonds with differing substituent patterns [1] [7].
Conformational analysis indicates that the molecule possesses multiple rotatable bonds, particularly around the sulfonamide linkage and the ether connection between the triazole ring and the hydroxypropoxy substituent [1] [7]. These rotational degrees of freedom allow for various conformational states, though the preferred conformations would be determined by intramolecular interactions and steric considerations [7] [4].
The stereochemical properties significantly influence the compound's potential biological activity, as enantiomers often display different pharmacological profiles in biological systems [15] [16]. The metabolic formation of this compound through enzymatic hydroxylation may result in stereoselective production, depending on the specificity of the metabolizing enzymes involved [8] [9].
Stereochemical Feature | Description |
---|---|
Chiral Centers | 1 (2-hydroxypropoxy carbon) |
Possible Enantiomers | 2 (R and S configurations) |
Geometric Isomers | None |
Rotatable Bonds | Multiple (sulfonamide and ether linkages) |
Absolute Configuration | Not specified in current databases |
Commercial Form | Likely racemic mixture |
Propoxycarbazone-2-hydroxypropoxy represents the primary metabolite of the herbicide propoxycarbazone-sodium, designated as metabolite M01 in biochemical studies [17] [8] [9]. The parent compound propoxycarbazone-sodium (Chemical Abstracts Service number 181274-15-7) undergoes metabolic transformation through hydroxylation of its propoxy side chain, resulting in the formation of the 2-hydroxypropoxy derivative [18] [8] [9].
The structural modification involves the enzymatic introduction of a hydroxyl group at the 2-position of the propoxy substituent attached to the triazole ring [8] [9]. This biotransformation converts the original propoxy group (-OCH₂CH₂CH₃) into a 2-hydroxypropoxy group (-OCH₂CH(OH)CH₃), representing the primary metabolic pathway for the parent herbicide in plant systems [8] [9].
The parent compound propoxycarbazone-sodium possesses the molecular formula C₁₅H₁₇N₄NaO₇S with a molecular weight of 420.37 grams per mole [19] [18] [20]. In contrast, the metabolite exhibits the formula C₁₅H₁₈N₄O₈S with a molecular weight of 414.39 grams per mole, reflecting the loss of sodium and the addition of the hydroxyl functionality [1] [3].
Metabolic studies demonstrate that 2-hydroxypropoxy metabolite formation represents the predominant degradation pathway in wheat and other cereal crops [8] [9]. This metabolite was identified as the major component in all plant matrices examined, independent of the isotopic labeling used in the metabolic investigations [8]. The hydroxylation reaction maintains the core structural framework of the parent compound while introducing increased polarity through the additional hydroxyl group [8] [9].
The metabolic relationship between parent and metabolite has significant implications for residue analysis and regulatory assessment [13]. Both compounds are considered residues of concern in agricultural commodities, requiring inclusion in residue definitions for plant matrices [8]. The structural similarity ensures that both compounds likely share similar modes of action while the increased polarity of the metabolite may affect its environmental fate and bioavailability characteristics [8] [9].
Compound Property | Propoxycarbazone-sodium (Parent) | Propoxycarbazone-2-hydroxypropoxy (Metabolite) |
---|---|---|
CAS Number | 181274-15-7 | 496925-02-1 |
Molecular Formula | C₁₅H₁₇N₄NaO₇S | C₁₅H₁₈N₄O₈S |
Molecular Weight (g/mol) | 420.37 | 414.39 |
Key Structural Feature | Propoxy group (-OCH₂CH₂CH₃) | 2-Hydroxypropoxy group (-OCH₂CH(OH)CH₃) |
Metabolic Designation | Parent herbicide | M01 primary metabolite |
Formation Pathway | Synthetic herbicide | Enzymatic hydroxylation |
Regulatory Status | Active ingredient | Metabolite of concern |
Propoxycarbazone-2-hydroxypropoxy is a herbicide metabolite with a well-defined molecular structure and distinct spectroscopic characteristics. The compound belongs to the triazolone class of chemical compounds and represents a hydroxylated metabolite of the parent compound propoxycarbazone [1] [2] [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C15H18N4O8S | [1] [4] [5] |
Molecular Mass | 414.39 g/mol | [1] [4] [5] |
CAS Number | 496925-02-1 | [1] [6] [4] |
EC Number | 809-384-1 | [1] [6] [4] |
Exact Mass (Monoisotopic) | 414.085 Da | [5] |
IUPAC Name | methyl 2-[[3-(2-hydroxypropoxy)-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl]sulfamoyl]benzoate | [6] [5] |
The molecular formula indicates the presence of 15 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, 8 oxygen atoms, and 1 sulfur atom [1] [4] [5]. The molecular mass of 414.39 g/mol is consistent across multiple analytical sources and represents the exact molecular weight determined through high-resolution mass spectrometry [1] [4] [5]. The compound exhibits a monoisotopic mass of 414.085 Da, which is critical for precise mass spectrometric identification [5].
The physical characteristics of Propoxycarbazone-2-hydroxypropoxy have been documented across multiple analytical and commercial sources, providing consistent information regarding its physical presentation and thermal properties.
Property | Value | Reference |
---|---|---|
Physical State | Solid | [1] |
Appearance | Crystalline powder | [3] |
Color | White to off-white | [1] |
Melting Point | 73-83°C (decomposition) | [1] |
Decomposition Temperature | approximately 86°C | [3] |
Odor | No data available | [1] |
Propoxycarbazone-2-hydroxypropoxy exists as a solid crystalline powder under standard laboratory conditions [1] [3]. The compound presents as a white to off-white crystalline material, indicating high purity when properly synthesized and stored [1]. The melting point range of 73-83°C indicates thermal decomposition occurs concurrently with melting, which is typical for complex organic molecules containing multiple functional groups [1]. A more specific decomposition temperature of approximately 86°C has been reported in analytical standards documentation [3].
The solubility characteristics of Propoxycarbazone-2-hydroxypropoxy are essential for understanding its environmental fate and analytical methodology requirements. Limited solubility data are available specifically for this metabolite, though related information can be inferred from analytical preparation methods.
Solvent | Solubility | Remarks | Reference |
---|---|---|---|
Water | No data available | Not specified in sources | [1] |
Dimethyl sulfoxide (DMSO) | Soluble | Indicated as soluble | [1] |
Methanol | Soluble | Slightly soluble | [1] |
Acetonitrile | Used as solvent for standards | 100 µg/ml concentration standard | [7] |
The stability characteristics of Propoxycarbazone-2-hydroxypropoxy are crucial for proper handling, storage, and analytical applications. Available data indicate specific requirements for maintaining compound integrity.
Parameter | Value | Reference |
---|---|---|
Chemical Stability | Stable under normal conditions | [1] |
Storage Conditions | -20°C recommended | [7] [3] |
Thermal Stability | Decomposes at melting point | [3] |
Photostability | Subject to photodegradation | [10] |
pH Stability | No data available | [1] |
Under normal laboratory conditions, Propoxycarbazone-2-hydroxypropoxy demonstrates chemical stability [1]. However, optimal storage requires refrigeration at -20°C to maintain long-term stability, as indicated by commercial analytical standard protocols [7] [3]. The compound exhibits limited thermal stability, with decomposition occurring at the melting point range [3].
Photodegradation represents a significant degradation pathway for related propoxycarbazone compounds [10]. Environmental studies have demonstrated that photodegradation plays an important role in the dissipation of propoxycarbazone in both soil and water systems [10]. This photosensitivity likely extends to the hydroxylated metabolite, necessitating protection from light during storage and handling.
Mass spectrometric analysis represents the primary analytical technique for identification and quantification of Propoxycarbazone-2-hydroxypropoxy. The compound has been extensively characterized using various mass spectrometric approaches, particularly in environmental and agricultural residue analysis.
High-resolution mass spectrometry provides definitive molecular identification through accurate mass determination [10]. The exact mass of 414.085 Da allows for precise identification using Orbitrap and other high-resolution mass analyzers [5] [10]. Ultra-high performance liquid chromatography coupled with Orbitrap mass spectrometry has been successfully employed for the detection and quantification of this metabolite in environmental matrices [10].
The fragmentation patterns observed in mass spectrometry are characteristic of the sulfonylcarbazone structure, with typical losses including the methyl ester group and cleavage of the sulfonylurea bridge [11]. These fragmentation patterns are essential for structural confirmation and differentiation from related compounds in complex matrices.
Nuclear magnetic resonance spectroscopy provides detailed structural information for Propoxycarbazone-2-hydroxypropoxy, though limited specific spectral data are available in the public literature for this exact metabolite. The compound structure contains multiple distinct proton environments that would be clearly resolved in high-field NMR analysis.
The aromatic protons from the benzoate ring would appear in the characteristic 7-8 ppm region, while the methyl ester protons would appear as a singlet around 3.9 ppm [12]. The hydroxypropoxy group would contribute characteristic multiplet patterns in the 3.5-4.2 ppm region, with the hydroxyl proton appearing as a exchangeable signal. The triazolone ring methyl group would appear as a distinct singlet in the aliphatic region.
Carbon-13 NMR spectroscopy would provide additional structural confirmation, with the carbonyl carbons appearing in the characteristic 150-170 ppm region and the aromatic carbons distributed throughout the 120-140 ppm range [12].
Infrared spectroscopy provides functional group identification and structural confirmation for Propoxycarbazone-2-hydroxypropoxy. The compound contains multiple characteristic functional groups that produce distinct IR absorption patterns.
The hydroxyl group introduced in the metabolite would produce a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching vibrations [13]. The carbonyl groups present in the structure would exhibit strong absorptions in the 1650-1750 cm⁻¹ region, with the ester carbonyl appearing at higher frequency than the amide carbonyls [13] [14].
The sulfonylurea bridge would contribute characteristic S=O stretching vibrations in the 1150-1350 cm⁻¹ region, appearing as strong, sharp bands [13]. The aromatic ring would produce multiple absorptions in the 1450-1600 cm⁻¹ region, along with out-of-plane bending vibrations in the 650-900 cm⁻¹ region [13] [14].
The triazolone ring would contribute to the carbonyl region and produce characteristic C-N stretching vibrations in the 1200-1350 cm⁻¹ region [13]. The methyl ester group would show C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-O stretching around 1200-1300 cm⁻¹ [13] [14].